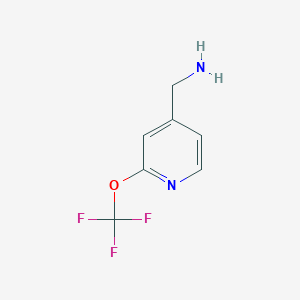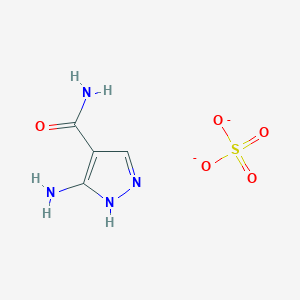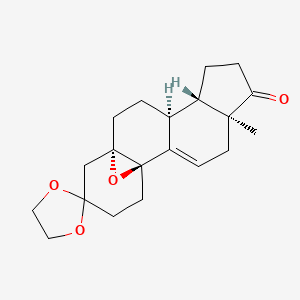
1-(2,5-Dimethoxy-4-methylphenyl)-2-propanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(2,5-Dimethoxy-4-methylphenyl)-2-propanone oxime typically involves the following steps:
Starting Material: The synthesis begins with 1-(2,5-Dimethoxy-4-methylphenyl)-2-propanone.
Oximation Reaction: The ketone is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime. The reaction is usually carried out in an aqueous or alcoholic medium at a controlled temperature.
Purification: The resulting oxime is purified through recrystallization or other suitable purification techniques to obtain the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
1-(2,5-Dimethoxy-4-methylphenyl)-2-propanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime can be oxidized to form the corresponding nitro compound using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the oxime can yield the corresponding amine. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The oxime can be hydrolyzed back to the ketone under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,5-Dimethoxy-4-methylphenyl)-2-propanone oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxy-4-methylphenyl)-2-propanone oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime functional group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The specific pathways involved depend on the context of its application, such as its role in enzyme inhibition or receptor activation.
Comparison with Similar Compounds
1-(2,5-Dimethoxy-4-methylphenyl)-2-propanone oxime can be compared with other similar compounds, such as:
2,5-Dimethoxy-4-methylamphetamine (DOM): A psychedelic compound with a similar phenylpropanamine structure but different functional groups.
2,5-Dimethoxy-4-ethylamphetamine (DOET): Another psychedelic compound with an ethyl group instead of a methyl group.
2,5-Dimethoxyphenethylamine (2C-H): A simpler phenethylamine derivative with similar methoxy substitutions.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which differentiate it from these related compounds.
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
N-[1-(2,5-dimethoxy-4-methylphenyl)propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C12H17NO3/c1-8-5-12(16-4)10(6-9(2)13-14)7-11(8)15-3/h5,7,14H,6H2,1-4H3 |
InChI Key |
HVCJKHJIAUAVFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)CC(=NO)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B11824395.png)









![[3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazol-4-yl]methanesulfonic acid](/img/structure/B11824485.png)

![(2R)-N-hydroxy-2-[(4-hydroxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride](/img/structure/B11824500.png)
![(1R,7S)-1-phenyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11824501.png)
